molecular formula C9H13NO2 B14477882 N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine CAS No. 72635-72-4

N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine

Cat. No.: B14477882
CAS No.: 72635-72-4
M. Wt: 167.20 g/mol
InChI Key: WZXUHKIZBJGNSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine typically involves the reaction of cyclohexa-1,4-dienes with appropriate reagents under controlled conditions. One common method involves the use of B(C6F5)3-catalyzed transfer reactions, which facilitate the formation of the desired compound through hydride abstraction and subsequent release of electrofuge .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce hydroxylamine derivatives.

Scientific Research Applications

N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine involves its interaction with molecular targets and pathways. The compound can form ion pairs through hydride abstraction, leading to the release of electrofuge and subsequent reactions. The driving force for these reactions is often the aromatization of the cyclohexa-1,4-diene unit .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine include other quinomethanes, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

72635-72-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N-[[5-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-12-7-9-4-2-3-8(5-9)6-10-11/h3-4,6,11H,2,5,7H2,1H3

InChI Key

WZXUHKIZBJGNSS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CCC=C(C1)C=NO

Origin of Product

United States

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